molecular formula C21H22BrN3OS B11123232 N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-N~2~-[1-(4-methylphenyl)propyl]glycinamide

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-N~2~-[1-(4-methylphenyl)propyl]glycinamide

Cat. No.: B11123232
M. Wt: 444.4 g/mol
InChI Key: LFCWKFYAZKYDLW-UHFFFAOYSA-N
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Description

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-N~2~-[1-(4-methylphenyl)propyl]glycinamide is a complex organic compound that features a thiazole ring, a bromophenyl group, and a glycinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-N~2~-[1-(4-methylphenyl)propyl]glycinamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting 2-aminothiazole with 4-bromobenzaldehyde in the presence of a suitable catalyst.

    Attachment of the Glycinamide Moiety: The glycinamide group is introduced by reacting the thiazole derivative with glycine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).

    Final Coupling: The final product is obtained by coupling the intermediate with 1-(4-methylphenyl)propylamine under appropriate reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-N~2~-[1-(4-methylphenyl)propyl]glycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Amines, thiols; reactions may require the presence of a base or a catalyst.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thiazole derivatives.

    Substitution: Formation of substituted thiazole derivatives with various functional groups.

Scientific Research Applications

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-N~2~-[1-(4-methylphenyl)propyl]glycinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-N~2~-[1-(4-methylphenyl)propyl]glycinamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to the modulation of cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-N~2~-[1-(4-methylphenyl)propyl]glycinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H22BrN3OS

Molecular Weight

444.4 g/mol

IUPAC Name

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-[1-(4-methylphenyl)propylamino]acetamide

InChI

InChI=1S/C21H22BrN3OS/c1-3-18(15-6-4-14(2)5-7-15)23-12-20(26)25-21-24-19(13-27-21)16-8-10-17(22)11-9-16/h4-11,13,18,23H,3,12H2,1-2H3,(H,24,25,26)

InChI Key

LFCWKFYAZKYDLW-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=C(C=C1)C)NCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Br

Origin of Product

United States

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